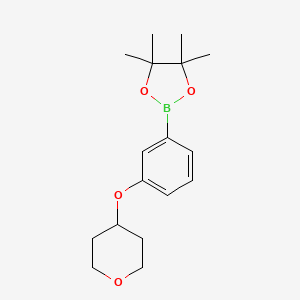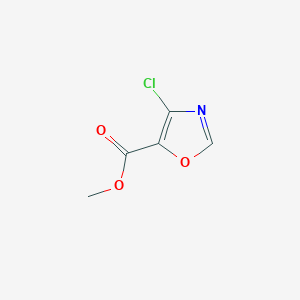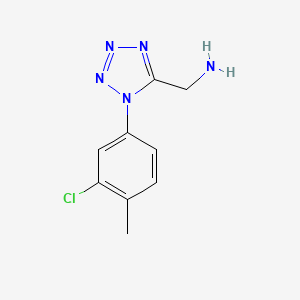
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine: is a chemical compound with a molecular formula of C8H10ClN5 It is characterized by the presence of a tetrazole ring, a chloro-substituted phenyl group, and a methanamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can target the tetrazole ring or the chloro-substituted phenyl group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for detection or purification purposes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
作用机制
The mechanism of action of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine moiety can participate in hydrogen bonding or ionic interactions. These combined interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
相似化合物的比较
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)propanamine: Similar structure but with a propanamine moiety.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)butanamine: Similar structure but with a butanamine moiety.
Uniqueness: The uniqueness of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C9H10ClN5 |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C9H10ClN5/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15/h2-4H,5,11H2,1H3 |
InChI 键 |
WMTAJURROFFPSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


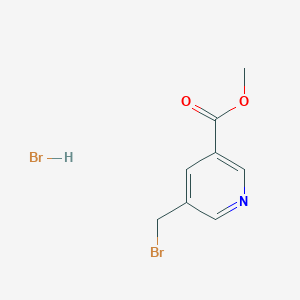


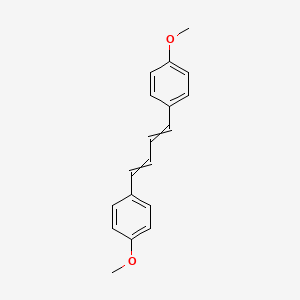
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)

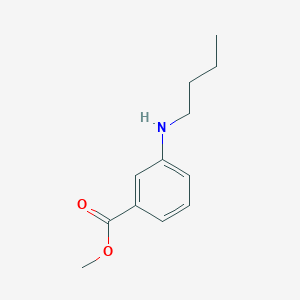
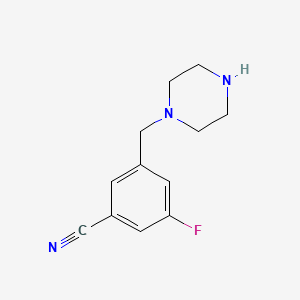

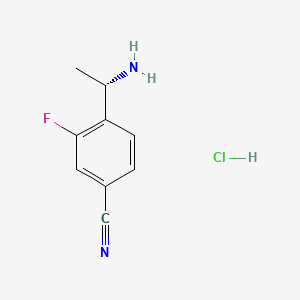

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
